molecular formula C7H10BrF3O2 B13272526 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane

Cat. No.: B13272526
M. Wt: 263.05 g/mol
InChI Key: RPWXOUWRGPJSBK-UHFFFAOYSA-N
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Description

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoropropyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane typically involves the reaction of 3-bromo-1,1,1-trifluoro-2-propanol with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. The use of advanced purification techniques such as distillation and chromatography ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxolane ketones or aldehydes .

Scientific Research Applications

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane involves its interaction with specific molecular targets and pathways. The bromine and trifluoropropyl groups contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane is unique due to the presence of both a bromine atom and a trifluoropropyl group attached to an oxolane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C7H10BrF3O2

Molecular Weight

263.05 g/mol

IUPAC Name

3-bromo-4-(1,1,1-trifluoropropan-2-yloxy)oxolane

InChI

InChI=1S/C7H10BrF3O2/c1-4(7(9,10)11)13-6-3-12-2-5(6)8/h4-6H,2-3H2,1H3

InChI Key

RPWXOUWRGPJSBK-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1COCC1Br

Origin of Product

United States

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